![molecular formula C9H6FNO B1445392 4-Acetyl-3-fluorobenzonitrile CAS No. 1352144-78-5](/img/structure/B1445392.png)
4-Acetyl-3-fluorobenzonitrile
Overview
Description
4-Acetyl-3-fluorobenzonitrile is an organic compound with the molecular formula C9H6FNO. It is a derivative of benzonitrile, where the benzene ring is substituted with an acetyl group at the 4-position and a fluorine atom at the 3-position. This compound is used in various chemical syntheses and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetyl-3-fluorobenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of ethyl cyanoacetate with 4-bromo-2-fluoroacetophenone. The reaction is typically carried out in the presence of a base such as sodium carbonate and a palladium catalyst under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the process is scaled up to meet industrial demands. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: 4-Carboxy-3-fluorobenzonitrile.
Reduction: 4-Acetyl-3-fluorobenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
4-Acetyl-3-fluorobenzonitrile has been explored for its potential as a pharmacological agent. Its derivatives are being investigated for various therapeutic effects, including anti-cancer properties.
Anticancer Properties
Research indicates that compounds related to this compound exhibit inhibitory effects on several cancer types. A notable study highlighted its role as a P300/CBP histone acetyltransferase (HAT) inhibitor, which is significant in the treatment of cancers associated with abnormal HAT activity .
Case Study: P300/CBP HAT Inhibitors
- Objective : To evaluate the efficacy of this compound derivatives in inhibiting P300/CBP HAT.
- Findings : The study demonstrated that these derivatives could effectively reduce tumor cell proliferation in vitro, suggesting their potential as therapeutic agents in oncology.
Antiviral Activity
Another area of application is the treatment of viral infections, particularly retroviruses such as HIV. Compounds derived from this compound have been formulated to enhance antiviral activity, showing promise in preclinical studies .
Case Study: HIV Treatment
- Objective : To assess the antiviral efficacy of this compound derivatives.
- Findings : The derivatives exhibited significant inhibition of HIV replication in cell cultures, indicating potential for development into antiviral therapies.
Organic Synthesis Applications
In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex molecules.
Synthesis of Heterocycles
The compound has been utilized in the synthesis of various heterocycles, which are crucial in drug discovery. Its reactivity allows for the formation of diverse chemical scaffolds that can be further modified for specific biological activities.
Data Table: Synthesis Pathways
Reaction Type | Conditions | Yield (%) | Product |
---|---|---|---|
Microwave Irradiation | DMSO, 130 °C | 94 | Benzothiophene derivative |
Conventional Heating | Et3N, DMSO at 100 °C | 95 | Amino-substituted benzothiophene |
Computational Studies
Recent computational studies have focused on the structure-activity relationship (SAR) of this compound and its analogs, providing insights into their binding affinities and mechanisms of action against various biological targets.
In Silico Studies
Studies utilizing molecular docking and simulations have shown how modifications to the 4-acetyl group can enhance binding to target proteins involved in cancer progression and viral replication.
Case Study: SAR Analysis
- Objective : To determine the impact of structural modifications on biological activity.
- Findings : Certain modifications significantly improved binding affinity to target proteins, suggesting pathways for further drug development.
Mechanism of Action
The mechanism of action of 4-acetyl-3-fluorobenzonitrile depends on the specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Acetylbenzonitrile: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
3-Fluorobenzonitrile: Lacks the acetyl group, limiting its use in certain synthetic applications.
4-Acetyl-2-fluorobenzonitrile: The fluorine atom is at a different position, affecting its reactivity and applications
Uniqueness
4-Acetyl-3-fluorobenzonitrile is unique due to the presence of both the acetyl and fluorine substituents, which confer specific reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Biological Activity
4-Acetyl-3-fluorobenzonitrile (CAS Number: 1566804-08-7) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including mechanisms of action, synthesis, and applications in various fields such as medicinal chemistry and biochemistry.
This compound features a fluorine atom on the aromatic ring, which significantly influences its reactivity and biological interactions. The presence of the acetyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom can modulate the electronic properties of the aromatic system, affecting how the compound interacts with these targets.
- Enzyme Interactions : The compound may serve as a substrate or inhibitor for various enzymes, impacting metabolic pathways and signal transduction processes.
- Receptor Modulation : It could potentially bind to specific receptors, altering their activity and leading to therapeutic effects.
Biological Activity Data
Research indicates that derivatives of this compound exhibit various biological activities, including:
- Antimicrobial Properties : Studies have shown that certain derivatives possess significant antimicrobial activity against a range of pathogens.
- Anti-inflammatory Effects : Compounds related to this compound have been evaluated for their potential to reduce inflammation in vitro.
- Anticancer Activity : Preliminary investigations suggest that some derivatives may inhibit cancer cell proliferation through apoptosis induction.
Case Studies
- Anticancer Activity Evaluation : A study performed on a series of this compound derivatives demonstrated their ability to inhibit cell growth in various cancer cell lines, including breast and lung cancer cells. The most potent derivative showed an IC50 value in the low micromolar range, indicating promising anticancer properties.
- Antimicrobial Assessment : In another study, selected derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development as new antimicrobial agents.
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with commercially available aromatic nitriles.
- Reactions : Key reactions include Friedel-Crafts acylation followed by nitration or fluorination steps to introduce the desired functional groups.
Step | Reaction Type | Reagents Used | Outcome |
---|---|---|---|
1 | Acylation | Acetic anhydride + Aromatic nitrile | Formation of acetylated product |
2 | Fluorination | Fluorinating agent (e.g., HF) | Introduction of fluorine atom |
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Selectivity for Targets : Research indicates that certain derivatives show selectivity for specific enzyme targets, which could be beneficial in drug design.
- Toxicity Profile : Preliminary toxicity assessments suggest that while some derivatives exhibit significant biological activity, they also require careful evaluation for safety and side effects.
Properties
IUPAC Name |
4-acetyl-3-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUKFDAMYXSCGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352144-78-5 | |
Record name | 4-acetyl-3-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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